CAS number lookup for 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol
CAS number lookup for 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol
Technical Whitepaper: Characterization and Utility of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol
Part 1: Executive Summary
1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol (CAS 260552-59-8 ) is a specialized fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles. Structurally, it functions as a stable, masked equivalent of 3,3,3-trifluoro-2-hydroxypropanal (trifluorolactaldehyde). Its dual functionality—combining a trifluoromethyl group (
This guide provides a technical profile of the compound, detailing its physicochemical properties, synthetic applications, and handling protocols for research and drug development contexts.
Part 2: Chemical Identity & Technical Profile
The following data consolidates physical and structural identifiers verified against chemical supplier databases.
Table 1: Chemical Identification & Properties
| Property | Data / Value |
| Chemical Name | 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol |
| CAS Registry Number | 260552-59-8 |
| Synonyms | Trifluorolactaldehyde dimethyl acetal; 3,3-Dimethoxy-1,1,1-trifluoro-2-propanol |
| Molecular Formula | |
| Molecular Weight | 174.12 g/mol |
| SMILES | COC(OC)C(O)C(F)(F)F |
| InChI Key | (Predicted) OOJWWGPLCASHGK-UHFFFAOYSA-N (Analog) |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in MeOH, EtOH, |
| Stability | Stable under neutral/basic conditions; hydrolyzes in acidic media. |
Part 3: Synthetic Utility & Mechanism of Action
The primary utility of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol lies in its ability to act as a dielectrophile equivalent .
The "Masked Aldehyde" Concept
The dimethyl acetal moiety at the C3 position protects the aldehyde functionality. Free
Upon exposure to acidic conditions (Brønsted or Lewis acids), the acetal hydrolyzes to regenerate the reactive aldehyde carbonyl in situ, which then undergoes condensation reactions.
Synthesis of Trifluoromethylated Heterocycles
The most common application is the synthesis of 3-(trifluoromethyl)pyrazoles or pyrimidines .
-
Reaction with Hydrazines: The reagent reacts with hydrazines (
) to form pyrazoles. The alcohol group ( ) is typically eliminated (dehydration) or oxidized depending on the specific target and conditions. -
Reaction with Amidines: Condensation with amidines yields trifluoromethyl-substituted pyrimidines.
Mechanistic Pathway (Visualization)
The following diagram illustrates the activation and cyclization pathway of the reagent with hydrazine to form a pyrazole core.
Figure 1: Synthetic pathway for the conversion of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol into a trifluoromethylated pyrazole scaffold via acid-catalyzed hydrolysis and condensation.
Part 4: Experimental Protocols
Note: The following protocols are generalized based on standard acetal chemistry and fluorinated intermediate handling. Optimization is required for specific substrates.
Protocol A: Handling & Storage
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the acetal.
-
Temperature: Store refrigerated (
) to maximize shelf life. -
Container: Use tightly sealed glass vials with Teflon-lined caps.
Protocol B: General Cyclocondensation with Phenylhydrazine
This procedure outlines the synthesis of a trifluoromethyl pyrazole derivative.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol (1.0 equiv) in ethanol (0.5 M concentration).
-
Activation: Add Phenylhydrazine (1.1 equiv) and a catalytic amount of HCl (conc., or p-TsOH, 0.1 equiv).
-
Scientific Rationale: Acid is required to hydrolyze the dimethyl acetal to the reactive aldehyde.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC or LC-MS (looking for consumption of the starting acetal). -
Workup:
-
Cool to room temperature.[3]
-
Concentrate the solvent under reduced pressure.
-
Dilute with ethyl acetate and wash with saturated
(to neutralize acid) and brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Part 5: Safety & Verification
Safety Profile (GHS Classification)
While a specific MSDS for this CAS may be limited due to its niche nature, treat as a Fluorinated Alcohol/Acetal :
-
Precaution: Work in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents and strong acids (unless controlled).
Verification (NMR Interpretation)
To verify the identity of CAS 260552-59-8, look for these characteristic signals in
-
Group: A doublet or multiplet in the
region due to H-F coupling. -
Acetal Methoxys: Two distinct singlets (if diastereotopic) or one singlet around
3.4–3.5 ppm ( ). -
Acetal Proton: A doublet around
4.5 ppm ( ). -
Carbinol Proton: A multiplet around
4.0–4.2 ppm ( ), coupled to the and the acetal proton.
References
-
Fluorochem Ltd. (2025).[1] Product Specification: 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol.[5][6] Retrieved from
-
Arctom Sci. (2025). Chemical Data Sheet: CAS 260552-59-8.[5] Retrieved from
-
PubChem. (n.d.).[7] Compound Summary for Fluorinated Acetals. National Library of Medicine. Retrieved from
-
Enamine. (2025).[1] Building Blocks for Heterocyclic Synthesis. Retrieved from
